molecular formula C13H13NO2 B2472550 2-Ethyl-4-methylquinoline-3-carboxylic acid CAS No. 847837-40-5

2-Ethyl-4-methylquinoline-3-carboxylic acid

Cat. No.: B2472550
CAS No.: 847837-40-5
M. Wt: 215.252
InChI Key: IUFJNWLWHFICKS-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylquinoline-3-carboxylic acid is an organic compound belonging to the quinoline family It is characterized by a quinoline core structure with ethyl and methyl substituents at the 2 and 4 positions, respectively, and a carboxylic acid group at the 3 position

Properties

IUPAC Name

2-ethyl-4-methylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-10-12(13(15)16)8(2)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFJNWLWHFICKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

Building Block for Synthesis
The compound serves as a precursor for synthesizing more complex quinoline derivatives. Its carboxylic acid group allows for various chemical modifications, facilitating the creation of novel compounds with enhanced properties .

Synthesis Methods
Recent studies have demonstrated efficient synthesis methods for quinoline derivatives using 2-Ethyl-4-methylquinoline-3-carboxylic acid as a starting material. For instance, a one-pot synthesis process has been developed that simplifies the production of substituted quinolines with high yields .

Biology

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its potential effectiveness against various pathogens, including bacteria and fungi. The mechanism involves intercalation with DNA, inhibiting microbial replication .

Anticancer Properties
The compound has also been evaluated for anticancer activity. Studies have shown that certain derivatives display significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .

Medicine

Pharmacophore in Drug Development
Ongoing research is exploring the use of this compound as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new medications, particularly in treating infections and cancer .

Antitubercular Agents
Recent findings highlight the potential of quinoline derivatives, including those based on this compound, as antitubercular agents. These compounds have shown promising activity against Mycobacterium tuberculosis, indicating their relevance in combating tuberculosis .

Industry

Material Development
In industrial applications, this compound is utilized in developing materials with specific electronic and optical properties. Its derivatives can be incorporated into polymers or coatings to enhance performance characteristics .

  • Anticancer Activity Study
    A study evaluated the cytotoxic effects of several quinoline derivatives on human cancer cell lines (HCT-116 and MCF-7). The results indicated that certain derivatives exhibited IC50 values in the range of 1.9–7.52 μg/mL, demonstrating significant anticancer potential .
  • Antitubercular Activity Evaluation
    In vitro screening of new quinoline carboxylic acid analogs revealed two compounds with superior activity against Mycobacterium tuberculosis. These compounds showed effective inhibition of DNA gyrase, correlating well with their biological activity .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. The pathways involved include inhibition of nucleic acid synthesis and disruption of cellular processes.

Comparison with Similar Compounds

    2-Methylquinoline: Lacks the ethyl and carboxylic acid substituents, resulting in different chemical properties.

    4-Methylquinoline: Similar structure but without the ethyl and carboxylic acid groups.

    Quinoline-3-carboxylic acid: Lacks the ethyl and methyl substituents, affecting its reactivity and applications.

Uniqueness: 2-Ethyl-4-methylquinoline-3-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both ethyl and methyl groups, along with the carboxylic acid, allows for diverse chemical modifications and applications in various fields.

Biological Activity

2-Ethyl-4-methylquinoline-3-carboxylic acid (C₁₃H₁₃NO₂) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research. This compound features an ethyl group at the second position, a methyl group at the fourth position, and a carboxylic acid functional group at the third position of the quinoline ring, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's quinoline core allows it to intercalate with DNA, potentially inhibiting the replication of microorganisms. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. Key pathways influenced by this compound include:

  • Inhibition of Nucleic Acid Synthesis : The compound may disrupt DNA replication processes in pathogens.
  • Enzyme Modulation : It can inhibit specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The mechanism likely involves interference with bacterial DNA synthesis and enzyme activity.

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies have shown that derivatives of quinoline-3-carboxylic acids can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have been reported to exhibit cytotoxic effects against several cancer cell lines.

Enzyme Inhibition

Recent investigations highlight the compound's role as an inhibitor of integrase enzymes, particularly relevant in HIV research. The ability to inhibit integrase suggests that this compound could be a candidate for developing antiviral therapies. Molecular docking studies have provided insights into its binding affinities and interactions with target enzymes.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-MethylquinolineMethyl group at position fourLacks carboxylic acid functionality
Quinoline-3-carboxylic acidCarboxylic acid at position threeDoes not have ethyl or methyl substituents
2-EthylquinolineEthyl group at position twoDoes not contain a carboxylic acid
6-MethoxyquinolineMethoxy group at position sixDifferent functional group affecting reactivity

The specific combination of substituents in this compound enhances its chemical reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that this compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values indicating significant cytotoxicity .
  • Integrase Inhibition : Molecular docking studies indicated that this compound binds effectively to the active site of HIV integrase, suggesting a promising pathway for further drug development .

Q & A

Q. What are the common synthetic routes for 2-ethyl-4-methylquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of quinoline-3-carboxylic acid derivatives typically involves condensation reactions. For example:

  • Condensation of isatin derivatives with ketones or alkyl halides in basic media (e.g., sodium carbonate) under reflux or prolonged room-temperature conditions .
  • Cyclization of phenylacetic acid derivatives with substituted isatins at high temperatures (200°C) followed by acidification to precipitate the product .

Key variables affecting yield include:

  • Reaction time: Prolonged standing (days) at room temperature improves cyclization but may increase side products .
  • Catalysts: Sodium acetate or hydroxide can accelerate intermediate formation .
  • Solvent polarity: Polar solvents (e.g., ethanol) enhance solubility of intermediates during crystallization .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and computational tools:

  • NMR spectroscopy: Analyze 1H^1H and 13C^{13}C NMR peaks to verify substituent positions (e.g., ethyl and methyl groups at C2 and C4) .
  • Mass spectrometry (MS): Confirm molecular weight (e.g., 233.22 g/mol for analogs) and fragmentation patterns .
  • Infrared (IR) spectroscopy: Identify carboxylic acid (-COOH) and hydroxyl (-OH) stretches .
  • PubChem data: Cross-reference InChI keys (e.g., FRMATZBTAXOKFT-UHFFFAOYSA-N for structural analogs) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Antioxidant activity: ABTS radical scavenging assays, comparing IC₅₀ values with standards like ascorbic acid .
  • Enzyme inhibition: Fluorescence-based assays to study interactions with kinases or proteases, using purified enzymes and ATP analogs .
  • Binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for biological targets (e.g., DNA gyrase) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to test variables like temperature, catalyst concentration, and solvent ratio .
  • By-product analysis: LC-MS or HPLC to identify impurities (e.g., uncyclized intermediates or over-oxidized derivatives) .
  • Microwave-assisted synthesis: Reduce reaction time and improve regioselectivity via controlled heating .

Q. How do structural modifications (e.g., substituent position) alter the compound’s bioactivity?

Methodological Answer: Compare analogs using:

  • SAR studies: Test derivatives with substituents at C6 (ethoxy), C8 (methoxy), or C4 (methylamino) for changes in activity .
  • Computational modeling: Density functional theory (DFT) to predict electronic effects of substituents on binding affinity .

Q. Table 1: Bioactivity of Structural Analogs

CompoundSubstituentsKey ActivityReference
Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylateC8-OCH₃, C6-CH₃Enhanced kinase inhibition
2-Hydroxy-6-methoxyquinoline-4-carboxylic acidC6-OCH₃, C2-OHAntioxidant (ABTS IC₅₀ = 12 µM)

Q. How should researchers address contradictions in reported biological data for quinoline-3-carboxylic acid derivatives?

Methodological Answer:

  • Meta-analysis: Compare assay conditions (e.g., pH, buffer composition) across studies that report conflicting IC₅₀ values .
  • Standardize protocols: Use validated cell lines (e.g., HEK293 for cytotoxicity) and controls to reduce variability .
  • Reproducibility checks: Repeat key experiments with independent synthetic batches to confirm activity trends .

Q. What advanced analytical techniques can resolve stereochemical or tautomeric ambiguities in this compound?

Methodological Answer:

  • X-ray crystallography: Determine crystal structure to confirm tautomeric forms (e.g., keto-enol equilibria) .
  • Dynamic NMR: Monitor temperature-dependent shifts to identify tautomers .
  • Chiral HPLC: Separate enantiomers if chiral centers are present (e.g., C3 carboxylic acid derivatives) .

Q. How does the compound interact with biological membranes, and what methodologies assess its permeability?

Methodological Answer:

  • PAMPA assay: Measure passive diffusion across artificial lipid membranes .
  • Caco-2 cell monolayers: Quantify apparent permeability (Papp) to predict oral bioavailability .
  • Molecular dynamics simulations: Model lipid bilayer interactions to optimize logP values .

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